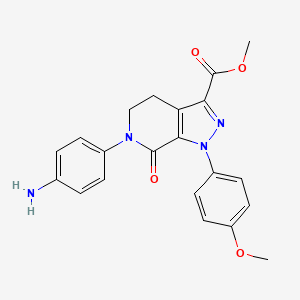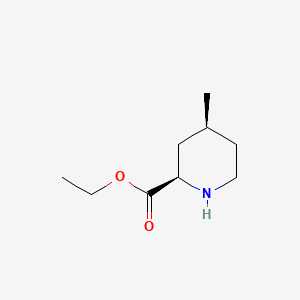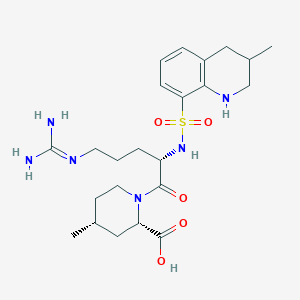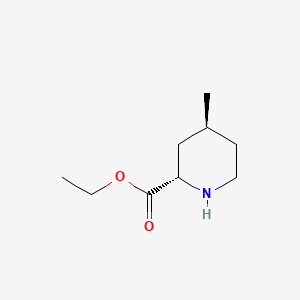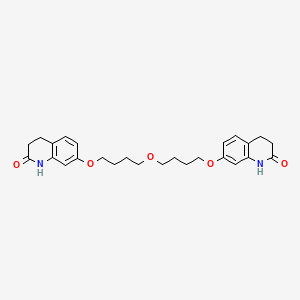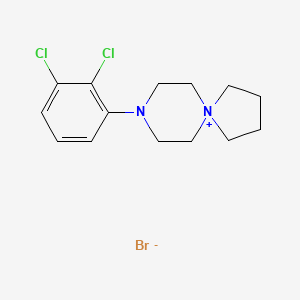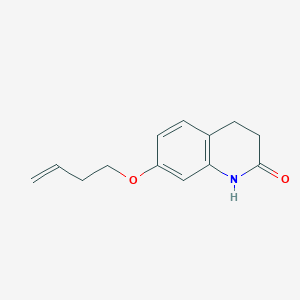
Dabigatran Impurity 23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran Impurity 23 is an impurity of Dabigatran medication . Dabigatran is a therapeutic agent, targeting the formidable menace of blood clots and stroke in individuals beset by atrial fibrillation .
Molecular Structure Analysis
The molecular structure of Dabigatran Impurity 23 is represented by the formula C16H12N4O . The compound is also known as N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide .Chemical Reactions Analysis
Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .Aplicaciones Científicas De Investigación
Analytical Method Development for Impurity Identification
Gradient RP-HPLC Method for Dabigatran Etexilate
A selective RP-HPLC method has been developed and validated for the separation and determination of potential related impurities of dabigatran etexilate. This method is capable of identifying impurities formed during the manufacturing process, including Dabigatran Impurity 23, ensuring the quality control of both the drug substance and the product. The method's performance was validated according to ICH guidelines, covering specificity, detection limits, quantification limits, linearity, accuracy, precision, ruggedness, and robustness (Nagadeep, Kamaraj, & Arthanareeswari, 2015).
LC-MS Method for Estimating Drug Stability and Impurity Profile
Research has developed a sensitive and validated LC-MS method for analyzing dabigatran etexilate and estimating its impurity profile in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. This method helps to understand the relationship between drug stability and impurity profiles, including the identification of degradation products and potential impurities like Dabigatran Impurity 23 (Arous & Al-Mardini, 2018).
Impurity Synthesis and Reduction Strategies
Synthesis and Control of Dabigatran Impurities
Research focusing on the synthesis, origin, and control of potent impurities of dabigatran etexilate, including process-related impurities that may affect the quality of the drug substance during its large-scale manufacturing, has been conducted. This includes strategies for the synthesis of such impurities, which are crucial for understanding impurity profiling and ensuring the quality and safety of the drug substance (Reddy et al., 2017).
Identification, Synthesis, and Reduction Strategies for Impurities
The study of synthetic impurities in dabigatran etexilate mesylate, including Dabigatran Impurity 23, has led to the examination of potential pathways for their formation during the manufacturing process. Strategies to minimize the formation of these impurities were discussed, along with monitoring techniques using high-performance liquid chromatography and the determination of their structures through mass spectrometry and NMR (Zheng et al., 2014).
Direcciones Futuras
The U.S. Food and Drug Administration (FDA) announced a nationwide recall of Dabigatran Etexilate Capsules due to detection of N-Nitrosodimethylamine (NDMA) impurity . The presence of a nitrosamine (n-nitroso-dabigatran) above the Acceptable Daily Intake level was identified in the product, used as an oral anticoagulant . There have been no reports of adverse events related to the recall at this time .
Propiedades
Número CAS |
1637238-96-0 |
|---|---|
Nombre del producto |
Dabigatran Impurity 23 |
Fórmula molecular |
C37H41N9O4 |
Peso molecular |
675.8 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



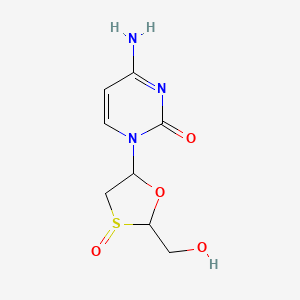
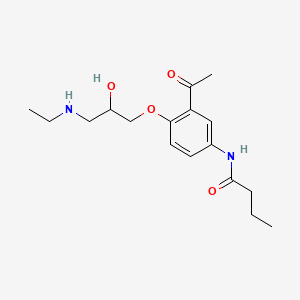
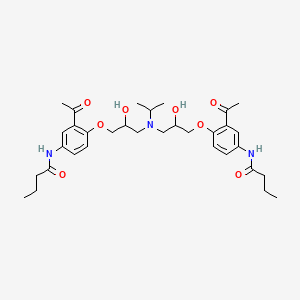
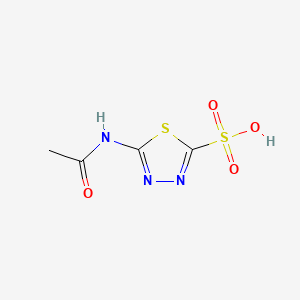
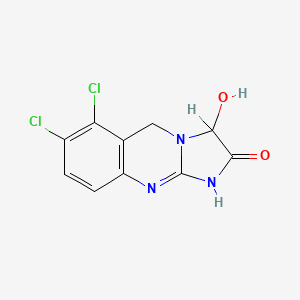
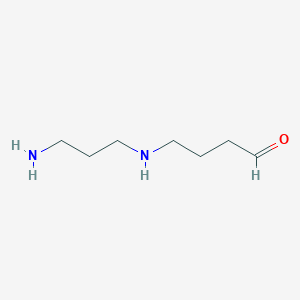
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
